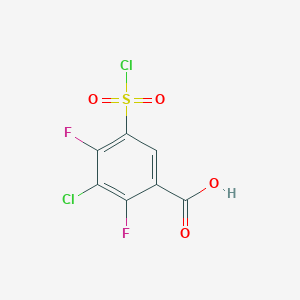

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid

Description

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid is a halogenated benzoic acid derivative featuring a chlorosulfonyl group and multiple fluorine substituents. Its molecular formula is C₇H₃Cl₂F₂O₄S, with a molecular weight of 273.07 g/mol. The compound is characterized by the presence of chlorine at position 3, a chlorosulfonyl group (-SO₂Cl) at position 5, and fluorine atoms at positions 2 and 4 on the benzene ring. This structural complexity confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~1-2) and influencing its reactivity in synthetic applications .

The compound serves as a critical intermediate in the synthesis of antimicrobial agents, particularly 3-quinolinecarboxylic acid derivatives, which are precursors to fluoroquinolone antibiotics . Its synthesis involves multi-step protocols, including nitration, esterification, and diazotization, with an overall yield of ~70% under optimized conditions . Analytical characterization via IR, NMR, and HR-ESI-MS ensures structural fidelity .

Properties

IUPAC Name |

3-chloro-5-chlorosulfonyl-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O4S/c8-4-5(10)2(7(12)13)1-3(6(4)11)16(9,14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJIJAMKVYHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid typically involves the chlorosulfonation of 3-chloro-2,4-difluorobenzoic acid. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: 3-Chloro-2,4-difluorobenzoic acid.

Reagent: Chlorosulfonic acid.

Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Product Isolation: The product is isolated by quenching the reaction mixture with ice-cold water, followed by filtration and purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid derivative using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and thiolates can be formed.

Reduction Products: Sulfonamide or sulfonic acid derivatives.

Oxidation Products: Sulfone derivatives.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its electrophilic nature, due to the presence of both chlorosulfonyl and difluorobenzoic acid functionalities, enables it to react readily with nucleophiles. This characteristic is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The chlorosulfonyl group facilitates covalent bond formation with various biological targets, making it an effective modifying agent for biomolecules.

Pharmaceutical Development

In pharmaceutical chemistry, 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, particularly in developing drugs targeting specific diseases. The compound's ability to form stable complexes with biological molecules enhances its utility in drug design and development .

Agrochemical Applications

The compound is also relevant in agrochemical formulations. Its reactivity allows it to be incorporated into herbicides and pesticides, providing enhanced efficacy against target organisms. The incorporation of fluorine atoms into agrochemicals often improves their metabolic stability and bioactivity, making them more effective in agricultural applications.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study highlighted the use of this compound as an intermediate in synthesizing quinolone derivatives, which are known for their antibacterial properties. The reaction involved the coupling of this compound with various amines under controlled conditions, yielding products with significant antibacterial activity .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of herbicides demonstrated that incorporating the chlorosulfonyl group from this compound improved the herbicidal activity of the resultant products. Field trials indicated enhanced weed control compared to traditional formulations, suggesting its potential as a key ingredient in future agrochemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile used in the reaction.

Comparison with Similar Compounds

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS 56447-54-2)

- Molecular Formula : C₇H₃Cl₂FO₄S

- Key Differences : Fluorine at position 2 instead of 2,4-difluoro substitution.

- Impact : Reduced steric hindrance and altered electronic effects compared to the target compound. This isomer is used in sulfonamide drug synthesis, demonstrating how positional changes affect reactivity .

2,4-Dichloro-5-(chlorosulfonyl)benzoic acid

- Molecular Formula : C₇H₃Cl₃O₄S

- Key Differences : Chlorine atoms at positions 2 and 4 instead of fluorine.

- Impact : Increased lipophilicity but reduced electronegativity, making it less polar. This analog is a key intermediate in furosemide (a diuretic) synthesis, highlighting the role of halogen electronegativity in biological activity .

Functional Group Variants

3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid

- Molecular Formula : C₇H₄Cl₂O₅S

- Key Differences : Hydroxyl (-OH) group at position 2 instead of fluorine.

- This compound is utilized in specialty polymer synthesis .

5-Chloro-2,4-difluorobenzoic acid

- Molecular Formula : C₇H₃ClF₂O₂

- Key Differences : Absence of the chlorosulfonyl group.

- Impact : Lower molecular weight (208.55 g/mol) and reduced reactivity toward nucleophiles. Used in agrochemicals, illustrating the sulfonyl group’s role in enhancing electrophilicity .

Positional Isomers

3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 1242339-12-3)

- Molecular Formula : C₇H₃Cl₂FO₄S

- Key Differences : Fluorine at position 2 instead of 2,4-difluoro.

- Impact : Similar molecular weight but distinct crystallinity and melting points due to altered packing efficiency. Applications include photoaffinity labeling in biochemical assays .

Data Tables

Research Findings and Trends

- Acidity and Reactivity: The chlorosulfonyl group increases the carboxylic acid’s acidity (pKa ~1.5) compared to non-sulfonyl analogs (pKa ~2.5–3.0) .

- Synthetic Utility : Fluorine substituents improve metabolic stability in pharmaceuticals, while chlorosulfonyl groups enable nucleophilic substitution reactions (e.g., with amines to form sulfonamides) .

- Safety Considerations : Chlorosulfonyl derivatives require stringent handling due to their reactivity (e.g., hydrolytic instability and corrosive nature) .

Biological Activity

3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid is a synthetic compound with significant potential in biological and chemical research. Its unique structure, characterized by the presence of chloro, chlorosulfonyl, and difluoro groups, contributes to its reactivity and versatility in various applications, including medicinal chemistry and agrochemical synthesis. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₂ClF₂O₄S

- IUPAC Name : 3-chloro-5-chlorosulfonyl-2,4-difluorobenzoic acid

- CAS Number : 1443980-60-6

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target biomolecules. This reactivity is exploited in various biochemical pathways, including enzyme inhibition and modification of cellular components.

Key Reactions:

- Substitution Reactions : The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines and thiols.

- Reduction Reactions : The chlorosulfonyl group can be reduced to form sulfonamide derivatives.

- Oxidation Reactions : The compound can undergo oxidation to yield sulfone derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, compounds derived from it have demonstrated significant activity against gram-positive bacteria and mycobacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus, MRSA | |

| Derivatives | Enterococcus faecalis, vancomycin-resistant strains |

Anti-inflammatory Effects

In addition to its antimicrobial properties, derivatives of this compound have been evaluated for anti-inflammatory activities. Studies indicate that modifications to the carboxylic acid moiety can enhance or diminish these effects.

Case Studies

-

Synthesis and Screening of Derivatives :

A series of derivatives were synthesized from this compound and screened for biological activity. The most potent derivatives exhibited submicromolar activity against Staphylococcus aureus and showed low cytotoxicity in primary mammalian cell lines. -

Structure-Activity Relationship (SAR) :

The introduction of halogen substituents into the molecular structure has been shown to increase antibacterial activity. For example, studies on cinnamic acid derivatives reveal that halogenated compounds often outperform their non-halogenated counterparts in terms of efficacy against bacterial strains.

Q & A

Q. What are the key steps for synthesizing 3-chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation and sulfonation steps. For halogenation, chlorine gas or sodium hypochlorite can be used under reflux conditions in ethanol/water solvents to introduce chloro and fluoro groups into the benzoic acid backbone . Sulfonation may employ chlorosulfonic acid at controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction purification via recrystallization (e.g., using ethanol) is critical to isolate the product .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Use a combination of:

- Melting Point (MP) Analysis : Compare observed MP (e.g., 89–91°C for analogs) with literature values .

- Chromatography : HPLC or TLC to assess purity, referencing retention times from chromatograms .

- Spectroscopy : H/C NMR to confirm substituent positions, and FT-IR for functional groups (e.g., sulfonyl chloride peaks at ~1370–1390 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl gas during reactions.

- Storage : Separate from oxidizers and bases in cool, dry conditions .

Advanced Research Questions

Q. How can the sulfonation step be optimized to minimize by-products like over-sulfonated derivatives?

- Methodological Answer :

- Temperature Control : Maintain sulfonation below 5°C to reduce side reactions .

- Catalyst Use : Aluminum chloride (AlCl) can enhance regioselectivity for the 5-position .

- Stoichiometry : Limit chlorosulfonic acid to 1.1 equivalents to avoid polysulfonation .

Q. What are common impurities in the synthesis, and how are they analyzed?

- Methodological Answer :

- By-Products : Include di-sulfonated isomers or halogenated side products.

- Analysis :

- LC-MS : Identifies molecular weights of impurities.

- NMR Coupling Patterns : Differentiates positional isomers (e.g., 2,4-difluoro vs. 2,5-difluoro substituents) .

Q. How do multiple halogen substituents influence reactivity in further derivatization (e.g., amidation)?

- Methodological Answer :

- Steric Effects : Chlorine at the 3-position may hinder nucleophilic attack at the sulfonyl group.

- Electronic Effects : Electron-withdrawing fluorines increase electrophilicity of the sulfonyl chloride, facilitating reactions with amines under mild conditions (e.g., 0°C in THF) .

Q. What contradictions exist in synthetic routes reported across studies, and how are they resolved?

- Methodological Answer :

- Reagent Discrepancies : Some methods use Cl gas for halogenation, while others prefer NaOCl for safety . Validate via small-scale trials and purity checks.

- Solvent Selection : Ethanol/water mixtures (from ) vs. DCM (from analogs in ) may impact yield. Solvent polarity studies can optimize solubility of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.